molecular formula C14H17N3 B2467198 1-(4-Phenyl-1H-pyrazol-5-yl)piperidine CAS No. 2319807-94-6

1-(4-Phenyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B2467198
CAS No.: 2319807-94-6
M. Wt: 227.311
InChI Key: ONKJDFXLAVYRGK-UHFFFAOYSA-N
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Description

1-(4-Phenyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused to a 4-phenyl-substituted pyrazole moiety. Its structure combines the conformational flexibility of piperidine with the aromatic and hydrogen-bonding capabilities of the pyrazole ring.

Properties

IUPAC Name

1-(4-phenyl-1H-pyrazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-3-7-12(8-4-1)13-11-15-16-14(13)17-9-5-2-6-10-17/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKJDFXLAVYRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=NN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s pyrazole-piperidine core distinguishes it from other piperidine derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperidine Derivatives
Compound Name Core Structure Substituents Biological Target Key Findings Reference
1-(4-Phenyl-1H-pyrazol-5-yl)piperidine Piperidine + pyrazole Phenylpyrazole Not specified Potential for π-π stacking and H-bonding
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Piperidine + tetrazole Aryl tetrazole + ethanone Not specified Synthesized via SN2 reaction in acetonitrile; tetrazole enhances metabolic stability
1-(3-Phenylbutyl)piperidine derivatives Piperidine + alkyl chain Phenylbutyl + hydrophobic groups Sigma-1 (S1R) receptor Larger substituents improve fit in hydrophobic cavities; RMSD >2.5 Å indicates flexible binding modes
Fentanyl analogs (e.g., 1-(2-phenethyl)-4-(N-propionylanilino)piperidine) Piperidine + phenethyl Phenethyl + propionylanilino Opioid receptors Methyl substitutions alter analgesic potency; metabolic pathways involve urinary excretion
4-(4-(Heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidine Piperidine + heterocycles Heterocyclic alkoxy/carbonyl Histamine H3 receptor Designed for neurological disorders (e.g., Alzheimer’s); substituents dictate receptor selectivity

Key Comparative Insights

The phenylbutyl group’s hydrophobicity enables deeper penetration into hydrophobic pockets near helices α4/α5 in S1R ligands .

Pharmacological Targets: Fentanyl analogs () prioritize opioid receptor binding via phenethyl and propionylanilino substituents, whereas 1-(4-phenyl-1H-pyrazol-5-yl)piperidine’s pyrazole may favor non-opioid targets (e.g., kinases or neurotransmitter receptors) due to its distinct electronic profile .

Synthetic and Metabolic Considerations :

  • Synthesis of tetrazole-piperidine hybrids () requires harsh conditions (e.g., acetonitrile, 6-hour reactions), whereas phenylpyrazole-piperidine derivatives may involve milder protocols due to pyrazole’s stability .
  • Unlike fentanyl analogs, which undergo extensive metabolism (e.g., α-methylfentanyl’s urinary metabolites), the phenylpyrazole group may confer resistance to cytochrome P450 enzymes, improving bioavailability .

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